(4E)-2-(4-fluorophenyl)-4-{[(furan-2-ylmethyl)amino]methylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4E)-1-(4-FLUOROPHENYL)-4-({[(FURAN-2-YL)METHYL]AMINO}METHYLIDENE)-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a synthetic organic compound that belongs to the class of pyrazolones. This compound is characterized by the presence of a fluorophenyl group, a furan-2-ylmethylamino group, and a propyl group attached to a dihydropyrazolone core. It is of interest in various fields of research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4E)-1-(4-FLUOROPHENYL)-4-({[(FURAN-2-YL)METHYL]AMINO}METHYLIDENE)-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves the following steps:
Formation of the pyrazolone core: This can be achieved by the reaction of a suitable hydrazine derivative with an appropriate β-keto ester under acidic or basic conditions.
Introduction of the fluorophenyl group: This step involves the coupling of the pyrazolone core with a fluorophenyl halide using a palladium-catalyzed cross-coupling reaction.
Attachment of the furan-2-ylmethylamino group: This can be done by reacting the intermediate with furan-2-ylmethylamine under suitable conditions.
Addition of the propyl group: This step involves the alkylation of the intermediate with a propyl halide.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimization for yield and purity. This may involve the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the pyrazolone core.
Reduction: Reduction reactions can occur at the carbonyl group of the pyrazolone core.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products:
Oxidation: Products may include oxidized derivatives of the furan ring and pyrazolone core.
Reduction: Reduced forms of the pyrazolone core.
Substitution: Substituted derivatives of the fluorophenyl group.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include anti-inflammatory, analgesic, or anticancer properties.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (4E)-1-(4-FLUOROPHENYL)-4-({[(FURAN-2-YL)METHYL]AMINO}METHYLIDENE)-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE depends on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar compounds to (4E)-1-(4-FLUOROPHENYL)-4-({[(FURAN-2-YL)METHYL]AMINO}METHYLIDENE)-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE include other pyrazolone derivatives with different substituents. These compounds may share similar chemical properties but differ in their biological activity and applications. Examples of similar compounds include:
- 1-Phenyl-3-methyl-5-pyrazolone
- 4-Aminoantipyrine
- Phenazone
The uniqueness of (4E)-1-(4-FLUOROPHENYL)-4-({[(FURAN-2-YL)METHYL]AMINO}METHYLIDENE)-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE lies in its specific combination of substituents, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H18FN3O2 |
---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-4-(furan-2-ylmethyliminomethyl)-5-propyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C18H18FN3O2/c1-2-4-17-16(12-20-11-15-5-3-10-24-15)18(23)22(21-17)14-8-6-13(19)7-9-14/h3,5-10,12,21H,2,4,11H2,1H3 |
InChI Key |
ISEWPTNPWWWDBF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(=O)N(N1)C2=CC=C(C=C2)F)C=NCC3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.